molecular formula C13H19N3O2S B2530382 tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate CAS No. 1980054-40-7

tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate

Cat. No.: B2530382
CAS No.: 1980054-40-7
M. Wt: 281.37
InChI Key: GWZPFZXMPATULN-UHFFFAOYSA-N
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Description

tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[111]pent-1-yl]carbamate is a complex organic compound that features a tert-butyl group, a thiazole ring, and a bicyclo[111]pentane structure

Preparation Methods

The synthesis of tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bicyclo[1.1.1]pentane moiety: This step often involves the use of specialized reagents and catalysts to form the strained bicyclic structure.

    Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction, where the tert-butyl group is introduced to the molecule.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the bicyclo[1.1.1]pentane moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of new materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving thiazole-containing molecules.

Mechanism of Action

The mechanism of action of tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, while the bicyclo[1.1.1]pentane moiety provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other thiazole-containing molecules and bicyclo[1.1.1]pentane derivatives. Compared to these compounds, tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate is unique due to its combination of structural features, which can result in distinct chemical and biological properties. Some similar compounds are:

This compound’s unique combination of a thiazole ring and a bicyclo[1.1.1]pentane structure makes it a valuable subject for further research and development.

Properties

IUPAC Name

tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-11(2,3)18-10(17)16-13-5-12(6-13,7-13)8-4-19-9(14)15-8/h4H,5-7H2,1-3H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZPFZXMPATULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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